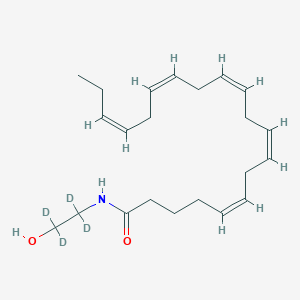
Eicosapentaenoyl Ethanolamide-d4
Vue d'ensemble
Description
Eicosapentaenoyl Ethanolamide-d4 (EPEA-d4) is an N-acylethanolamide that inhibits dietary-restriction-induced lifespan extension in wild type and TOR pathway mutant nematodes . It is produced endogenously from eicosapentaenoic acid and serves as a metabolic signal that couples nutrient availability with growth and lifespan . EPEA-d4 contains four deuterium atoms at the 1, 1’, 2, and 2’ positions and is intended for use as an internal standard for the quantification of EPEA by GC- or LC- mass spectrometry .
Molecular Structure Analysis
The molecular formula of Eicosapentaenoyl Ethanolamide-d4 is C22H31D4NO2 . Its average mass is 349.543 Da and its monoisotopic mass is 349.291901 Da .Physical And Chemical Properties Analysis
Eicosapentaenoyl Ethanolamide-d4 is a solution in ethanol . It has a solubility of 30 mg/ml in DMF, DMSO, and Ethanol . In Ethanol:PBS (pH 7.2) (1:2), it has a solubility of 0.3 mg/ml .Applications De Recherche Scientifique
EPEA has been investigated for its potential in lipid signaling, with studies focusing on its enzymatic synthesis. Wang et al. (2015) described an effective process for synthesizing EPEA using enzymatic amidation, providing insights into its potential for large-scale production (Wang et al., 2015).
Research by Liang et al. (2018) explored the use of choline-chloride-based natural deep eutectic solvents for the efficient production of EPEA, highlighting its importance in physiological functions like immunomodulation and anti-inflammation (Liang et al., 2018).
The anti-proliferative effects of EPEA have been studied in relation to prostate cancer cells. Brown et al. (2010) found that EPEA showed greater anti-proliferative potency than its parent omega-3 fatty acids, suggesting potential applications in cancer treatment (Brown et al., 2010).
Ghanbari et al. (2021) examined the effects of EPEA on seizure susceptibility in mice, revealing its role in neurological conditions and its potential therapeutic applications (Ghanbari et al., 2021).
Karaulov et al. (2004) synthesized ethanolamides from natural oils and fats, including EPEA, contributing to the understanding of its chemical properties and potential applications in various industries (Karaulov et al., 2004).
Chiurchiù et al. (2018) investigated the role of ALIAmides, including EPEA, in modulating inflammatory responses, suggesting its relevance in the treatment of chronic inflammatory conditions (Chiurchiù et al., 2018).
Rovito et al. (2013) studied the anti-proliferative effects of EPEA in breast cancer cells, indicating its potential as a cancer preventive and therapeutic agent (Rovito et al., 2013).
Carnevale and Das (2019) explored the anti-inflammatory and vasodilatory properties of ω-3 endocannabinoid epoxide regioisomers, including EPEA, which may have implications in vascular and neuroinflammatory diseases (Carnevale & Das, 2019).
Peet and Horrobin (2002) conducted a study on the effects of ethyl-eicosapentaenoate in patients with schizophrenia, providing insights into its potential use in psychiatric conditions (Peet & Horrobin, 2002).
McDougle et al. (2017) reported on the anti-inflammatory ω-3 endocannabinoid epoxides, which may play critical roles in inflammation and could aid in the development of therapeutics for diseases like stroke (McDougle et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z,17Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14,17-pentaenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15-/i20D2,21D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKKNJPJQKTXIT-CFUIKADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401133450 | |
| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401133450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eicosapentaenoyl Ethanolamide-d4 | |
CAS RN |
946524-41-0 | |
| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401133450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B594107.png)

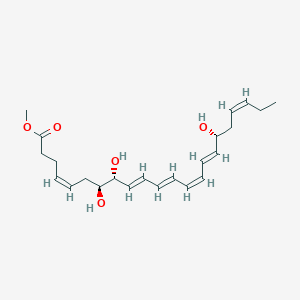
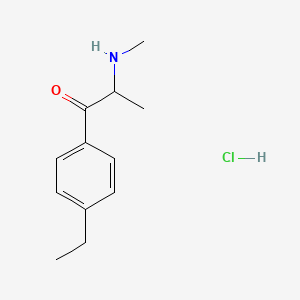


![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)
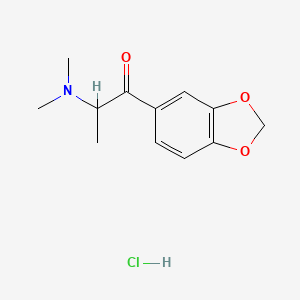
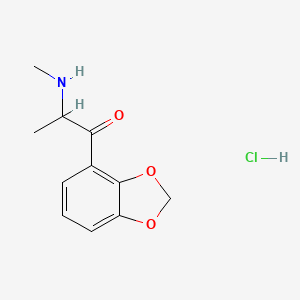
![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)